molecular formula C7H5N3O3 B2822441 8-oxo-7H,8H-imidazo[1,2-a]pyrazine-2-carboxylic acid CAS No. 1891207-98-9

8-oxo-7H,8H-imidazo[1,2-a]pyrazine-2-carboxylic acid

Cat. No.: B2822441
CAS No.: 1891207-98-9
M. Wt: 179.135
InChI Key: QQMLZKFKSUKHPF-UHFFFAOYSA-N
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Description

8-oxo-7H,8H-imidazo[1,2-a]pyrazine-2-carboxylic acid is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of an imidazo[1,2-a]pyrazine core, which is a fused bicyclic system containing nitrogen atoms, and a carboxylic acid functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-oxo-7H,8H-imidazo[1,2-a]pyrazine-2-carboxylic acid typically involves multistep reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the imidazo[1,2-a]pyrazine core: This can be achieved through intramolecular cyclization reactions involving suitable precursors such as 2-aminopyrazine and α-haloketones.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

8-oxo-7H,8H-imidazo[1,2-a]pyrazine-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more highly oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the imidazo[1,2-a]pyrazine core.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents, nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield more highly oxidized derivatives, while substitution reactions can introduce various functional groups onto the imidazo[1,2-a]pyrazine core.

Scientific Research Applications

8-oxo-7H,8H-imidazo[1,2-a]pyrazine-2-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of novel materials and catalysts.

Comparison with Similar Compounds

8-oxo-7H,8H-imidazo[1,2-a]pyrazine-2-carboxylic acid can be compared with other similar compounds, such as:

    Imidazo[1,2-a]pyridines: These compounds share a similar fused bicyclic structure but differ in the position and nature of substituents.

    Imidazo[1,2-a]pyrimidines: These compounds have a pyrimidine ring fused to an imidazole ring, offering different chemical and biological properties.

    Pyrazolo[1,5-a]pyrimidines: These compounds have a pyrazole ring fused to a pyrimidine ring and are known for their diverse biological activities.

Properties

IUPAC Name

8-oxo-7H-imidazo[1,2-a]pyrazine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O3/c11-6-5-9-4(7(12)13)3-10(5)2-1-8-6/h1-3H,(H,8,11)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQMLZKFKSUKHPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2C(=O)N1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1891207-98-9
Record name 8-oxo-7H,8H-imidazo[1,2-a]pyrazine-2-carboxylic acid
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